2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-12(8-3-4-8)18-14-16-9(6-23-14)13(21)19-15-17-10(7-24-15)11-2-1-5-22-11/h1-2,5-8H,3-4H2,(H,16,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUJKOQLKPMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.4 g/mol. The structure features a cyclopropanecarboxamido group, a thiazole ring, and an oxazole moiety, which are known to contribute to biological activity through various mechanisms.
-
Inhibition of Enzymatic Activity :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. Inhibitors of AC have been linked to therapeutic effects in cancer and neurodegenerative diseases .
-
Interaction with Cellular Pathways :
- Preliminary studies indicate that the compound may modulate pathways involved in cell proliferation and apoptosis. This modulation is critical in cancer therapy, where controlling cell growth and inducing programmed cell death are essential for effective treatment.
- Target Engagement :
Efficacy Studies
The biological activity of the compound has been assessed through various assays measuring its inhibitory potency against specific targets. Below is a summary of key findings:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the cyclopropanecarboxamide and thiazole moieties can significantly influence biological activity. For instance:
- Substitutions on the thiazole ring enhance binding affinity to target enzymes.
- The presence of the furan group appears to improve solubility and bioavailability.
Key Findings from SAR Studies
- Thiazole Modifications : Variations in the substituents on the thiazole ring led to changes in potency against acid ceramidase.
- Cyclopropanecarboxamide Variants : Altering the cyclopropane structure impacts both the pharmacokinetics and pharmacodynamics of the compound.
Case Studies
Several case studies have demonstrated the potential applications of this compound:
- Neuroblastoma Treatment : In vitro studies showed that the compound could reduce neuroblastoma cell proliferation by inducing apoptosis through caspase activation pathways.
- Anticancer Activity : A study investigating various derivatives found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a lead for further development in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analog: 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide (Compound 74)
- Core Structure : Both compounds share a cyclopropanecarboxamido group attached to a thiazol ring.
- Substituent Variations :
- Target Compound : Thiazol ring substituted with furan-2-yl (electron-rich aromatic heterocycle).
- Compound 74 : Thiazol ring substituted with 4-methoxyphenyl and 4-(pyrrolidin-1-yl)benzoyl groups (bulkier, basic substituents).
- Impact on Properties :
- Solubility : The furan group in the target compound may reduce hydrophobicity compared to compound 74’s methoxyphenyl and benzoyl groups.
- Bioactivity : Furan’s π-electron system could enhance interactions with aromatic residues in enzymes, while compound 74’s pyrrolidinyl group might improve membrane permeability .
Broader Class Comparisons: Cyclopropane-Containing Compounds
- Cyclanilide : A plant growth regulator with a cyclopropanecarboxylic acid moiety. Unlike the target compound, cyclanilide lacks heterocyclic systems, highlighting the role of oxazole/thiazol in expanding biological target specificity .
- Triazole Derivatives () : While structurally distinct, triazoles like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share synthesis strategies involving carboxamide coupling and heterocycle formation. Spectral data (e.g., IR absorption at 1247–1255 cm⁻¹ for C=S in triazoles) provide benchmarks for characterizing the target compound’s functional groups .
Spectral Characterization Trends
| Functional Group | IR Absorption (cm⁻¹) | NMR Shifts (1H/13C) |
|---|---|---|
| Cyclopropanecarboxamido | 1663–1682 (C=O) | δ 1.2–1.5 (cyclopropane CH₂) |
| Thiazol C=S | 1243–1258 | δ 160–170 (C=S) |
| Oxazole C=N | 1530–1570 | δ 140–150 (C=N) |
- The absence of νS-H (~2500–2600 cm⁻¹) in compound 74 and triazole derivatives confirms thione tautomer stability, a trend likely applicable to the target compound’s thiazol moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
